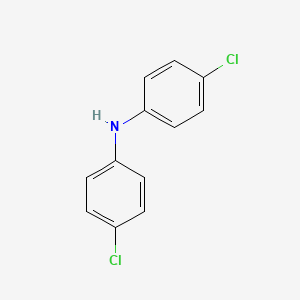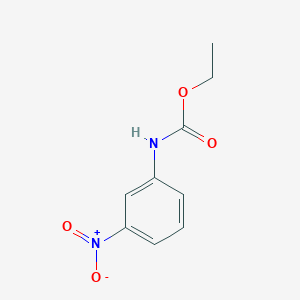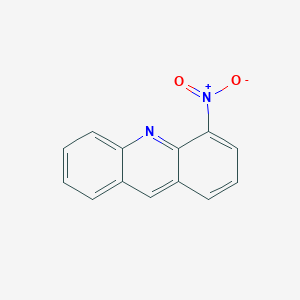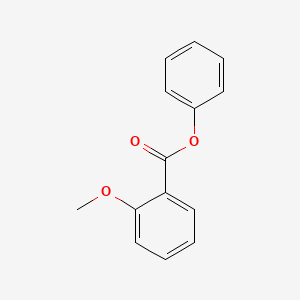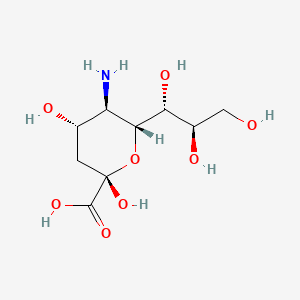
N6-Benzyl-2-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Benzyl-2-deoxyadenosine: is a synthetic nucleoside analog derived from 2-deoxyadenosine. It features a benzyl group attached to the nitrogen at the sixth position of the adenine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N6-Benzyl-2-deoxyadenosine can be synthesized through the reaction of 2-deoxyinosine with benzylamine. The reaction typically involves the use of a coupling agent such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: N6-Benzyl-2-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form this compound derivatives with different oxidation states.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with different functional groups attached to the benzyl ring .
Aplicaciones Científicas De Investigación
N6-Benzyl-2-deoxyadenosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as DNA methylation and gene expression.
Medicine: this compound has shown potential antiviral activity against alphaviruses and human enterovirus 71.
Industry: It is used in the development of novel pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of N6-Benzyl-2-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The benzyl group at the sixth position of the adenine ring can affect base pairing and hydrogen bonding, leading to disruptions in DNA replication and transcription. Additionally, the compound may interact with specific enzymes and proteins involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
N6-Benzyladenosine: Similar to N6-Benzyl-2-deoxyadenosine but with a ribose sugar instead of deoxyribose.
N6-Methyl-2-deoxyadenosine: Features a methyl group instead of a benzyl group at the sixth position.
N6-Benzoyl-2-deoxyadenosine: Contains a benzoyl group instead of a benzyl group at the sixth position.
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its interaction with biological targets, and provide unique opportunities for chemical derivatization .
Propiedades
Número CAS |
37113-47-6 |
|---|---|
Fórmula molecular |
C17H19N5O3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-[6-(benzylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H19N5O3/c23-8-13-12(24)6-14(25-13)22-10-21-15-16(19-9-20-17(15)22)18-7-11-4-2-1-3-5-11/h1-5,9-10,12-14,23-24H,6-8H2,(H,18,19,20)/t12-,13+,14+/m0/s1 |
Clave InChI |
NIMQVHDXSYNJJX-BFHYXJOUSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |
| 37113-47-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


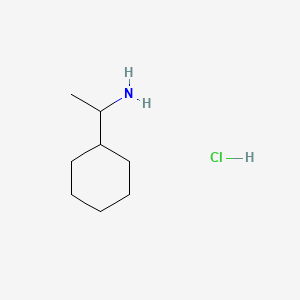

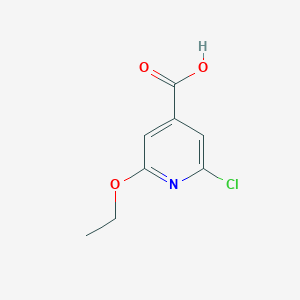
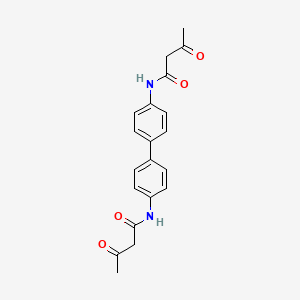
![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)

